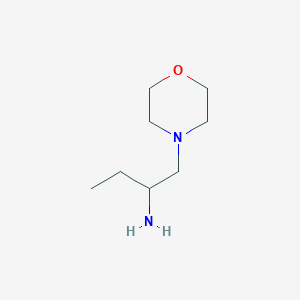

1-Morpholin-4-ylmethyl-propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Morpholin-4-ylmethyl-propylamine is a chemical compound with the CAS Number: 847798-58-7 and a molecular weight of 158.24 . It has a linear formula of C8H18N2O .

Synthesis Analysis

The synthesis of morpholines, which includes this compound, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H18N2O . The InChI Code for this compound is 1S/C8H18N2O/c1-2-8(9)7-10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 .Scientific Research Applications

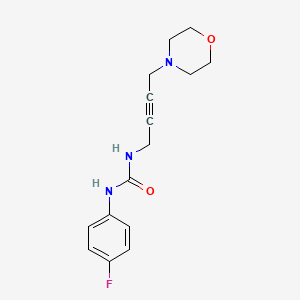

Neurokinin-1 Receptor Antagonist

- Context: Research has explored compounds like 1-Morpholin-4-ylmethyl-propylamine for their potential as neurokinin-1 receptor antagonists. This is particularly relevant in developing treatments for conditions like emesis (nausea and vomiting) and depression.

- Study: One study described a water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Green Polymerization

- Context: The green polymerization of derivatives of Morpholin-4-ylmethyl-propylamine has been a subject of interest, particularly in producing environmentally friendly polymers.

- Study: A study reported the synthesis and cationic polymerization of a new monomer, 4-(oxiran-2-ylmethyl)morpholine, using an activated smectite clay catalyst (Seghier & Belbachir, 2016).

Chemical Synthesis and Reactions

- Context: The compound and its derivatives have been studied for their roles in various chemical reactions, contributing to the synthesis of new chemical entities.

- Study Examples:

- Research on novel rearrangements of an N-oxide degradate formed from the oxidation of a morpholine acetal substance P antagonist (Zhao et al., 2004).

- Development of efficient synthesis methods for compounds involving Morpholin-4-ylmethyl derivatives (Genç & Servi, 2005).

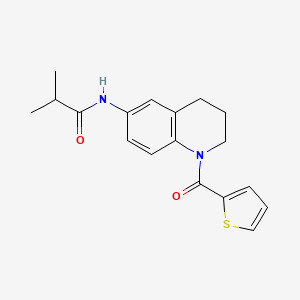

Pharmaceutical Applications

- Context: Derivatives of this compound have been synthesized and evaluated for various pharmacological activities.

- Study Example: A study discussed the synthesis and pharmacological evaluation of Schiff bases of 4-(2-Aminophenyl)-Morpholines, which displayed significant analgesic, antiinflammatory, and antimicrobial activities (Panneerselvam et al., 2009).

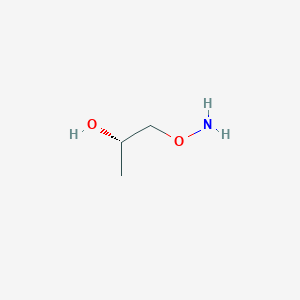

Spectral and Structural Analysis

- Context: Understanding the structural and spectral properties of Morpholin-4-ylmethyl-propylamine derivatives is crucial for various scientific applications.

- Study Example: Structural and spectral analysis of a Mannich base, 3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione, has been conducted, providing insights into its molecular structure and interactions (Franklin et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

1-morpholin-4-ylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(9)7-10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMLSYDTXOCXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2537177.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2537184.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)

![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(2,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2537187.png)